molecular formula C5H4O2S B3255181 3,4-Methylenedioxythiophene CAS No. 251-37-6

3,4-Methylenedioxythiophene

Cat. No.: B3255181
CAS No.: 251-37-6
M. Wt: 128.15 g/mol
InChI Key: AVBCFBRGFCGJKX-UHFFFAOYSA-N
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Description

3,4-Methylenedioxythiophene (MDOT) is a high-value heterocyclic monomer used primarily in the synthesis of advanced conductive polymers. As a close analog of the well-known 3,4-ethylenedioxythiophene (EDOT), MDOT serves as a fundamental building block for creating polymers with tailored electrochemical and optical properties . The polymer derived from MDOT, often referred to as PMDOT, belongs to the class of poly(3,4-alkylenedioxythiophene)s, which are renowned for their high electrical conductivity and exceptional stability in the doped (conductive) state . The primary research value of MDOT lies in its application across multiple cutting-edge fields. It is a critical material in the development of organic electronics , including electrochromic devices (ECDs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . In the realm of energy storage , MDOT-based polymers are investigated as active electrode materials in supercapacitors and pseudocapacitors due to their efficient redox activity and fast charge/discharge capabilities . Furthermore, MDOT is highly relevant in bioelectronics , where its derivatives are explored for use in biosensors, biocompatible conducting layers, and scaffolds for tissue engineering, as the functionalization of such monomers can enhance the interface between electronic devices and biological systems . The mechanism of action for MDOT involves its oxidative polymerization to form a conjugated polymer backbone. During this process, the monomer is oxidized to form a radical cation, which couples with other oxidized monomers to create long chains. The resulting conjugated π-system across the polymer backbone allows for charge delocalization, which is the foundation for its electrical conductivity . This conductive state (doping) is stabilized by the incorporation of counter-ions from the reaction medium or electrolyte. The methylenedioxy bridge in MDOT influences the polymer's electronic properties and steric configuration, which can lead to differences in performance, such as bandgap and oxidation potential, compared to its EDOT-based counterpart . This product is provided for research and development purposes. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

thieno[3,4-d][1,3]dioxole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S/c1-4-5(2-8-1)7-3-6-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBCFBRGFCGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CSC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126213-52-3
Details Compound: Poly(3,4-methylenedioxythiophene)
Record name Poly(3,4-methylenedioxythiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126213-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20620062
Record name 2H-Thieno[3,4-d][1,3]dioxole
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Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-37-6
Record name 2H-Thieno[3,4-d][1,3]dioxole
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URL https://comptox.epa.gov/dashboard/DTXSID20620062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Methylenedioxythiophene and Its Precursors

Classical Synthetic Routes to 3,4-Methylenedioxythiophene Monomer

The classical synthesis of 3,4-methylenedioxythiophene often mirrors the well-established routes for its close analogue, 3,4-ethylenedioxythiophene (B145204) (EDOT). A common and versatile starting material for these syntheses is 3,4-dibromothiophene. This precursor can be subjected to a variety of reaction conditions to yield the desired methylenedioxy bridge.

One of the primary classical routes involves a Williamson ether synthesis approach. This method typically begins with the conversion of 3,4-dibromothiophene to 3,4-dihydroxythiophene or its corresponding salt. The dihydroxy intermediate is then reacted with a suitable one-carbon electrophile, such as dibromomethane or diiodomethane, in the presence of a base to form the methylenedioxy bridge.

Alternatively, a route proceeding through 3,4-dimethoxythiophene is frequently employed. 3,4-Dibromothiophene can be converted to 3,4-dimethoxythiophene via a copper-catalyzed reaction with sodium methoxide. google.comyacooscience.com The subsequent and crucial step is the trans-etherification of 3,4-dimethoxythiophene. This reaction involves heating the dimethoxythiophene precursor with a suitable diol in the presence of an acid catalyst. For the synthesis of MDT, this would conceptually involve the use of a one-carbon diol equivalent, although this specific transformation is less commonly documented than the analogous reaction with ethylene glycol to form EDOT. yacooscience.com

Table 1: Comparison of Classical Synthetic Route Intermediates

Starting MaterialKey Intermediate(s)Reagents for Bridge FormationProduct
3,4-Dibromothiophene3,4-DihydroxythiopheneDibromomethane, Base3,4-Methylenedioxythiophene
3,4-Dibromothiophene3,4-DimethoxythiopheneOne-carbon diol equivalent, Acid catalyst3,4-Methylenedioxythiophene
Thiophene (B33073)Tetrabromothiophene, 3,4-DibromothiopheneVarious3,4-Methylenedioxythiophene

Advanced and Green Chemistry Approaches in 3,4-Methylenedioxythiophene Synthesis

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemistry. For the synthesis of MDT and its derivatives, this has translated into exploring novel catalytic systems and adopting green chemistry principles to minimize environmental impact.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. In the context of MDT synthesis, catalytic strategies are primarily focused on the key bond-forming reactions, such as the formation of the ether linkages of the methylenedioxy ring.

Transition metal catalysis, particularly with copper, is instrumental in the synthesis of the 3,4-dimethoxythiophene intermediate from 3,4-dibromothiophene. google.com Research in this area aims to develop more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. Furthermore, the development of catalysts for the direct conversion of 3,4-dihydroxythiophene with a methylene source would represent a significant advancement. While not extensively reported specifically for MDT, phase-transfer catalysis has been shown to be effective in the synthesis of related compounds like EDOT, suggesting its potential applicability for improving the efficiency of the Williamson ether synthesis route to MDT.

The principles of green chemistry are increasingly being applied to the synthesis of conducting polymer monomers like MDT. nih.govresearchgate.net This includes the use of less hazardous solvents, reducing the number of synthetic steps to improve atom economy, and utilizing renewable resources where possible.

One area of focus is the development of one-pot syntheses, which can significantly reduce waste and improve efficiency by minimizing purification steps of intermediates. For instance, a one-pot reaction that combines the formation of the dihydroxythiophene intermediate and its subsequent conversion to MDT would be a significant step towards a more sustainable process.

Mechanochemistry, which involves conducting reactions in the solid state with mechanical force, is an emerging green chemistry technique. rsc.org This solvent-free approach has been successfully applied to the polymerization of related thiophene monomers and could potentially be adapted for the synthesis of the MDT monomer itself, thereby eliminating the need for hazardous organic solvents. rsc.org

Table 2: Green Chemistry Approaches in Thiophene Monomer Synthesis and Polymerization

Green Chemistry PrincipleApplication in MDT and Related SynthesesPotential Benefits
Atom Economy One-pot synthesis methodologiesReduced waste, higher efficiency
Use of Safer Solvents Exploration of aqueous or solvent-free (mechanochemical) reaction conditionsReduced environmental impact and worker exposure
Catalysis Development of more efficient and recyclable catalysts for key bond-forming stepsMilder reaction conditions, lower energy consumption
Use of Renewable Feedstocks (Future prospect) Deriving starting materials from biomassReduced reliance on fossil fuels

Synthesis of Functionalized 3,4-Methylenedioxythiophene Derivatives

The ability to functionalize the MDT core is crucial for tailoring the properties of the resulting polymers for specific applications. This can be achieved by introducing various side chains or reactive groups onto the methylenedioxy bridge.

The introduction of side chains onto the MDT monomer can significantly impact the properties of the corresponding polymer, such as its solubility, processability, and electronic characteristics. nih.gov Strategies for side-chain modification can be broadly categorized into two approaches: functionalization of the monomer prior to polymerization, and post-polymerization modification. cmu.edu

In the pre-polymerization functionalization approach, a side chain is incorporated into the MDT monomer, which is then polymerized. This allows for precise control over the structure and functionality of the resulting polymer. For example, alkyl or alkoxy side chains can be introduced to improve the solubility of the polymer in common organic solvents. nih.govcmu.edu

Post-polymerization modification involves introducing a reactive functional group onto the MDT monomer, polymerizing it, and then reacting the polymer with a molecule containing the desired side chain. cmu.eduresearchgate.net This approach is particularly useful for incorporating complex or sensitive functional groups that may not be compatible with the polymerization conditions.

The introduction of specific reactive groups, such as exomethylene and ethynyl moieties, onto the MDT framework opens up a wide range of possibilities for further functionalization through various "click" chemistry reactions.

A notable example, demonstrated with the analogous EDOT system, is the synthesis of an exomethylene-functionalized monomer. This can be prepared in a two-step process from a hydroxymethyl-functionalized precursor. researchgate.netfrontiersin.org The exomethylene group is highly reactive and can readily undergo Michael additions or thiol-ene reactions, allowing for the covalent attachment of a wide variety of molecules. frontiersin.org

Similarly, an ethynyl-functionalized monomer can be synthesized, providing a handle for Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. researchgate.net The synthesis of an ethynyl-functionalized EDOT derivative has been reported, and a similar strategy could be applied to MDT. researchgate.net This would involve the introduction of a propargyl group onto the dioxy bridge of the thiophene ring. These reactive functional groups are invaluable for the development of advanced materials for applications in biosensors, drug delivery, and organic electronics.

Table 3: Reactive Functional Groups for MDT Derivatives

Reactive GroupSynthetic Precursor (Conceptual for MDT)Potential Subsequent Reactions
Exomethylene Hydroxymethyl-functionalized MDTMichael addition, Thiol-ene "click" chemistry
Ethynyl Propargyl-functionalized MDTSonogashira coupling, CuAAC "click" chemistry

Synthesis of Cross-linkable 3,4-Methylenedioxythiophene Analogues

The introduction of cross-linkable functionalities to the 3,4-Methylenedioxythiophene (MDT) core is a critical step in developing robust and processable polymeric materials for advanced applications. These functionalities allow for the formation of three-dimensional polymer networks, enhancing mechanical stability, thermal resistance, and insolubility, which are desirable properties for electronic and biomedical devices. The synthesis of such analogues typically involves the modification of the MDT structure to include reactive groups capable of undergoing polymerization or post-polymerization cross-linking reactions.

One common strategy is the introduction of vinyl or other unsaturated moieties that can participate in radical polymerization or thiol-ene click chemistry reactions. For instance, vinyl-functionalized MDT can be synthesized, which can then be copolymerized with other monomers or cross-linked through its vinyl groups. rsc.org Another approach involves the incorporation of functional groups like maleimides, which are highly reactive towards thiols in Michael addition reactions, providing an efficient pathway for post-polymerization functionalization and cross-linking. rsc.orgresearchgate.net

A representative synthetic approach to a cross-linkable MDT analogue, such as an exomethylene-functionalized 3,4-Methylenedioxythiophene, can be conceptualized from established methods for related 3,4-alkylenedioxythiophene derivatives. google.com The synthesis often starts from a precursor like 3,4-dihydroxythiophene-2,5-dicarboxylate, which is first reacted to form the methylenedioxy bridge. Subsequent modification of the thiophene ring or its substituents can then introduce the desired cross-linkable group.

Below is a table summarizing a hypothetical synthetic route for a vinyl-functionalized MDT, based on analogous reactions in the literature.

Table 1: Hypothetical Synthetic Route for a Vinyl-Functionalized 3,4-Methylenedioxythiophene Analogue

StepReactantsReagents and ConditionsProductPurpose
1Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylateDibromomethane, K₂CO₃, DMF, 90°CDiethyl 3,4-methylenedioxythiophene-2,5-dicarboxylateFormation of the methylenedioxy bridge.
2Diethyl 3,4-methylenedioxythiophene-2,5-dicarboxylateNaOH/H₂O, 90°C, then HCl3,4-Methylenedioxythiophene-2,5-dicarboxylic acidSaponification of the ester groups.
33,4-Methylenedioxythiophene-2,5-dicarboxylic acidCopper chromite, quinoline, 150°C3,4-Methylenedioxythiophene (MDT)Decarboxylation to yield the core MDT structure. acs.org
43,4-Methylenedioxythiophene (MDT)N-Bromosuccinimide (NBS), THF2-Bromo-3,4-methylenedioxythiopheneBromination to create a site for functionalization.
52-Bromo-3,4-methylenedioxythiopheneVinyltributyltin, Pd(PPh₃)₄, Toluene, reflux2-Vinyl-3,4-methylenedioxythiopheneStille coupling to introduce the vinyl group.

Purification and Characterization Methodologies for 3,4-Methylenedioxythiophene Monomers

The purity of 3,4-Methylenedioxythiophene (MDT) monomers and their cross-linkable analogues is paramount for achieving desirable and reproducible properties in the final polymeric materials. Impurities can act as chain terminators or introduce defects in the polymer structure, negatively impacting electrical conductivity and mechanical integrity. google.com Therefore, rigorous purification and thorough characterization are essential steps following the synthesis of these monomers.

A variety of purification techniques are employed, tailored to the physical and chemical properties of the specific MDT monomer. google.com Common methods include:

Distillation: For liquid monomers, vacuum distillation is often effective in separating the desired product from non-volatile impurities and reactants. google.com

Crystallization: Solid monomers can be purified by recrystallization from a suitable solvent or solvent mixture. This method is highly effective at removing impurities with different solubility profiles. google.com

Chromatography: Column chromatography, particularly flash chromatography using silica gel or alumina as the stationary phase, is a widely used technique for separating the target monomer from byproducts and unreacted starting materials. acs.orggoogle.com

Adsorption: Passing the monomer, either neat or in a solution, through a bed of adsorbents like activated carbon or molecular sieves can remove specific impurities. christycatalytics.com

Once purified, the monomers are subjected to a suite of characterization techniques to confirm their identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the synthesized structure. acs.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For a cross-linkable MDT analogue, characteristic peaks corresponding to the functional group (e.g., C=C stretching for a vinyl group) would be expected. google.com

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming that the desired product has been formed. High-resolution mass spectrometry can provide the exact molecular formula.

Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S, etc.) in the compound, which can be compared with the calculated values for the expected structure. acs.org

Table 2: Expected Spectroscopic Data for a Hypothetical 2-Vinyl-3,4-methylenedioxythiophene

Characterization TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons (typically in the 5-7 ppm range with characteristic splitting patterns), the thiophene proton, and the methylenedioxy protons. researchgate.netchemicalbook.com
¹³C NMR Resonances for the sp² carbons of the thiophene ring and the vinyl group, as well as the sp³ carbon of the methylenedioxy bridge. chemicalbook.com
IR Spectroscopy Characteristic absorption bands for C-H bonds, C=C bonds of the thiophene ring and vinyl group, and C-O-C stretching of the methylenedioxy ether linkages. google.com
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₇H₆O₂S.

Electronic and Optical Phenomena in Poly 3,4 Methylenedioxythiophene and Its Derivatives

Charge Transport Mechanisms in Poly(3,4-Methylenedioxythiophene)

The electrical conductivity of poly(3,4-methylenedioxythiophene) (PMDT) is intrinsically linked to the mobility of charge carriers along and between its polymer chains. This transport is not a simple band-like conduction as seen in traditional inorganic semiconductors but is mediated by quasi-particles known as polarons and bipolarons.

Polaron and Bipolaron Formation Dynamics

In their neutral state, conjugated polymers like PMDT are insulators or semiconductors. Upon doping, which involves the removal (oxidation or p-doping) or addition (reduction or n-doping) of electrons, charge carriers are introduced into the polymer backbone. The removal of an electron from the π-conjugated system creates a localized positive charge (a radical cation) which, coupled with a local distortion of the polymer lattice, forms a polaron. researchgate.netresearchgate.net This polaron possesses a spin of 1/2 and introduces two energy states within the band gap of the polymer.

Computational studies on oligomers of 3,4-ethylenedioxythiophene (B145204) have shown that as the degree of doping increases, a second electron can be removed from the same chain. mdpi.com If this second ionization occurs in the vicinity of an existing polaron, it is energetically favorable for the two polarons to combine and form a spinless, doubly charged quasi-particle known as a bipolaron. researchgate.net The formation of a bipolaron is generally more energetically favorable than the existence of two separate polarons. mdpi.com Bipolarons are considered the dominant charge carriers at high doping concentrations. researchgate.net These quasi-particles, under the influence of an electric field, can move along the polymer chain, causing a reorganization of the double and single bonds within the conjugated system. mdpi.com

The stability and preference for polaron versus bipolaron formation can be influenced by the specific chemical structure of the polymer. For instance, in some push-pull polymers, the size of the donor moieties can affect the relative stability of bipolarons. ucla.edu While polarons are the initial charge carriers formed upon doping, their conversion to the more stable bipolarons is a key dynamic in establishing the conductive state of the polymer. researchgate.net

Interchain and Intrachain Charge Transfer

Charge transport in PMDT is a complex process that involves two primary mechanisms: intrachain and interchain charge transfer.

Intrachain charge transport refers to the movement of charge carriers (polarons and bipolarons) along the conjugated backbone of a single polymer chain. This process is highly efficient due to the delocalized π-electron system. However, the polymer chains are not perfectly linear and contain various conformational defects such as twists and bends, which can act as barriers to intrachain transport. The rate-limiting step in intrachain energy transfer is often the hopping of charge carriers along the conjugated segments of the chain. nih.gov

Interchain charge transport involves the hopping of charge carriers between adjacent polymer chains. This process is crucial for bulk conductivity, as it allows charges to bypass defects and disordered regions within a single chain. The efficiency of interchain hopping is highly dependent on the proximity and alignment of neighboring polymer chains. In films, the close contact between chains favors interchain transport, leading to a significant increase in the transfer rate compared to that in solution. nih.govresearchgate.net The increased interchain interaction can be facilitated by conformational changes in the polymer chains, for example, from a coiled to a more linear or expanded-coil structure. ucla.edu Studies on individual single crystals of conjugated polymers have demonstrated that intrachain charge transport can be nearly two orders of magnitude more efficient than interchain transport along the π-π stacking direction. nih.gov

Doping Effects on Conductivity

Doping is the primary method for increasing the electrical conductivity of PMDT. The introduction of dopants creates the mobile charge carriers (polarons and bipolarons) necessary for conduction. There are two main doping mechanisms: oxidative doping and protonic doping. mdpi.com

Oxidative doping involves a charge transfer reaction where an oxidizing agent (e.g., FeCl₃, I₂) removes electrons from the polymer backbone, creating p-type charge carriers. mdpi.com

Protonic doping , which is more common in nitrogen-containing polymers, can also occur in PMDT. In this process, protons interact with the polymer chain, leading to charge delocalization and enhanced conductivity. mdpi.com

The level of doping has a direct and significant impact on the conductivity. As the dopant concentration increases, the number of charge carriers rises, leading to a substantial increase in conductivity. For instance, treating a PMDT film with certain organic solvents can enhance its conductivity by more than 100-fold. ucla.edu This enhancement is not only due to an increase in carrier concentration but also to morphological changes that facilitate charge transport.

Doping can induce a transition from an insulating or semiconducting state to a metallic state. This metal-insulator transition is characterized by a significant increase in the density of states at the Fermi level. Theoretical models suggest that this transition can occur through the formation of a "polaron lattice" or a "bipolaron lattice," where at high enough doping concentrations, the energy bands associated with these quasi-particles merge with the valence or conduction bands of the polymer. aps.org

The table below summarizes the effect of different treatments, which can be considered a form of doping or modification of the doping environment, on the conductivity of poly(3,4-ethylenedioxythiophene)-based films.

Treatment/DopantInitial Conductivity (S/cm)Final Conductivity (S/cm)Fold Increase
Ethylene Glycol (EG)0.4200500
4-Methoxyphenol~0.4>40>100

This table is generated based on data from reference ucla.edu.

Optical Absorption and Emission Processes in Poly(3,4-Methylenedioxythiophene)

The electronic structure of PMDT gives rise to distinct optical properties that are sensitive to its chemical and physical environment. The absorption and emission of light are governed by electronic transitions between different energy levels within the polymer.

Electronic Transitions and Band Gap Considerations

The optical properties of PMDT are dominated by π-π* transitions of its conjugated backbone. In its neutral, undoped state, PMDT exhibits a characteristic absorption spectrum corresponding to the electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these two levels defines the band gap (Eg) of the material. For polythiophene derivatives, the optical band gap is typically in the range of 1.7 to 2.1 eV. uobasrah.edu.iq

Upon doping, the formation of polarons and bipolarons introduces new electronic states within the band gap. This leads to the appearance of new absorption bands at lower energies (longer wavelengths) than the original π-π* transition. These new bands correspond to transitions from the valence band to the polaron and bipolaron states, as well as transitions between these states. Consequently, the original π-π* absorption is bleached (reduced in intensity).

The table below presents theoretical and experimental band gap values for polythiophene and its derivatives, which provide a comparative context for PMDT.

Polymer/OligomerCalculation MethodCalculated Band Gap (eV)Experimental Band Gap (eV)
Polythiophene (T∞)DFT (B3LYP/6-31G(d))-2.0
Poly(3-hexylthiophene) (P3HT)--~2.0
Poly(3,4-ethylenedioxythiophene)DFT (B3LYP/CEP-31G)3.39 (for a chain)-

Data compiled from references mdpi.comresearchgate.netnih.gov. The calculated value for poly(3,4-ethylenedioxythiophene) is for a specific chain length and computational method and may differ from the bulk experimental value.

The presence of these sub-gap absorptions is a clear optical signature of the doped, conductive state of the polymer. In highly doped films, the absorption can extend into the near-infrared and infrared regions of the electromagnetic spectrum.

Influence of Molecular Structure and Conformation on Spectroscopy

The optical spectra of PMDT are highly sensitive to the molecular structure and conformation of the polymer chains. Factors such as the degree of polymerization, regioregularity, and the planarity of the backbone all play a crucial role.

A more planar conformation of the polymer backbone leads to a greater effective conjugation length. This increased delocalization of the π-electrons results in a smaller HOMO-LUMO gap and, consequently, a red-shift (a shift to longer wavelengths) in the absorption spectrum. Conversely, any twists or defects in the polymer chain that disrupt the conjugation will lead to a blue-shift (a shift to shorter wavelengths).

Interchain interactions, which are dependent on the packing of the polymer chains in the solid state, also significantly influence the optical properties. Strong π-π stacking between adjacent chains can lead to the formation of aggregates, which often exhibit distinct features in the absorption spectrum, such as the appearance of vibronic shoulders.

Treatment of PMDT films with certain solvents can induce conformational changes in the polymer chains, for example, from a coiled to a more linear or expanded-coil structure. ucla.edu This change in conformation enhances interchain interactions and can lead to observable changes in the Raman and UV-Vis-NIR absorption spectra, reflecting the transition from a benzoid to a more quinoid-like structure in the polymer backbone. ucla.edu

Photoluminescence and Electroluminescence Phenomena

Photoluminescence (PL) and electroluminescence (EL) are critical properties for the application of conducting polymers in light-emitting devices.

Photoluminescence:

Poly(3,4-ethylenedioxythiophene) (PEDOT), a widely studied derivative of PMDOT, is generally considered to have low photoluminescence quantum efficiency. This is attributed to efficient non-radiative decay pathways for excitons. However, PL has been observed in some forms of PEDOT. For instance, in the commonly used PEDOT:PSS composite, a broad photoluminescence band has been reported, although it is often attributed to the poly(styrene sulfonate) (PSS) component rather than the PEDOT itself. The PL spectrum of PEDOT:PSS can span a wide range of the visible region.

Some studies have explored modifying the structure of PEDOT to enhance its photoluminescent properties. For example, the creation of star-shaped copolymers incorporating PEDOT has been investigated, with emission peaks observed in the visible spectrum. The photoluminescence quenching of these materials is also a significant area of research, as it provides insights into charge transfer processes that are crucial for photovoltaic applications.

Electroluminescence:

The potential for electroluminescence in PEDOT-based materials has been explored in the context of organic light-emitting diodes (OLEDs). While PEDOT itself is not typically the primary emissive material due to its low PL efficiency, it is widely used as a hole transport layer (HTL) in OLEDs. Its high work function and conductivity facilitate the injection of holes from the anode into the emissive layer, improving device efficiency and stability.

Research into electroluminescent devices incorporating PEDOT derivatives has been conducted. These devices often rely on the principle of light-emitting electrochemical cells (LECs), where electrochemical doping plays a crucial role in the device operation. The electroluminescence in such devices is a result of radiative recombination of electrons and holes within the polymer layer.

Electrochemical Doping and Redox Behavior of Poly(3,4-Methylenedioxythiophene)

The electrochemical properties of PMDOT and its derivatives are fundamental to their functionality in a wide range of applications, including energy storage, sensors, and electrochromic devices. The ability to reversibly dope (B7801613) and undope the polymer backbone through electrochemical means allows for the modulation of its electronic and optical properties.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to characterize the redox behavior of conducting polymers.

Cyclic Voltammetry:

CV studies of PEDOT films reveal well-defined redox processes corresponding to the p-doping (oxidation) and dedoping (reduction) of the polymer backbone. The shape and position of the voltammetric peaks provide information about the kinetics of the redox process, the stability of the doped and neutral states, and the potential window of operation. The CV of PEDOT typically shows a broad anodic wave corresponding to the oxidation of the polymer and a corresponding cathodic wave for its reduction. The specific potentials for these processes depend on the electrolyte, the solvent, and the morphology of the polymer film.

Chronoamperometry:

Chronoamperometry is used to study the switching time and charge transport characteristics of conducting polymer films. By applying a potential step and monitoring the resulting current transient, information about the diffusion of ions into and out of the polymer matrix during doping and dedoping can be obtained. This is crucial for applications requiring fast switching speeds, such as in electrochromic devices and sensors.

Electrochemical Parameter Typical Value for PEDOT-based systems Significance
Oxidation Onset Potential ~ -0.2 to 0.2 V (vs. Ag/AgCl)Indicates the ease of removing electrons (p-doping).
Reduction Onset Potential ~ -0.4 to 0.0 V (vs. Ag/AgCl)Indicates the ease of injecting electrons (dedoping).
Specific Capacitance Can reach several hundred F/gA measure of charge storage capability, important for supercapacitors.
Switching Time Milliseconds to secondsDetermines the speed of electrochromic and sensing responses.

Ion Transport and Swelling Dynamics

The electrochemical doping and dedoping of conducting polymers are intrinsically linked to the transport of ions from the electrolyte into the polymer matrix to maintain charge neutrality. This ion transport is accompanied by changes in the volume of the polymer film, known as swelling and deswelling.

Ion Transport:

Swelling Dynamics:

The ingress and egress of ions and solvent molecules during electrochemical cycling lead to volume changes in the polymer film. This phenomenon is the basis for the actuation properties of conducting polymers in artificial muscles. The extent and speed of swelling and deswelling are dependent on the ion transport kinetics and the mechanical properties of the polymer film. Understanding these dynamics is crucial for designing durable and efficient actuators and other devices that rely on dimensional changes.

Energy Level Alignment and Interface Engineering in Poly(3,4-Methylenedioxythiophene) Systems

The performance of organic electronic devices is highly dependent on the energy level alignment at the interfaces between different materials. Proper alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels is essential for efficient charge injection, transport, and collection.

The work function of PEDOT:PSS, a commonly used hole transport layer, typically ranges from 4.8 to 5.2 eV. ossila.com This value is critical as it determines the energy barrier for hole injection from the anode to the active organic layer in devices like OLEDs and organic photovoltaics (OPVs). The work function of PEDOT:PSS can be tuned through various methods, including modifying the ratio of PEDOT to PSS, post-treatment with solvents or acids, and ultraviolet irradiation. ossila.comaip.org For instance, increasing the PSS content can increase the work function. ossila.com

Interface engineering involves modifying the surface properties of materials to optimize energy level alignment and improve device performance. In PEDOT-based systems, this can be achieved by introducing self-assembled monolayers (SAMs) or other interfacial layers. These modifications can alter the work function of the PEDOT layer, reduce interfacial defects, and improve the morphology of subsequently deposited layers.

The HOMO and LUMO energy levels of PEDOT are influenced by its oxidation state. In its neutral state, PEDOT has a wider bandgap. Upon oxidation (p-doping), new energy levels, known as polarons and bipolarons, are formed within the original bandgap, leading to a narrowing of the energy gap and increased conductivity. ossila.com This ability to modulate the energy levels through doping is a key feature of conducting polymers.

Material/Interface Property Typical Value/Range Significance in Devices
PEDOT:PSS Work Function4.8 - 5.2 eV ossila.comDetermines the efficiency of hole injection from the anode.
PEDOT (neutral) HOMO Level~ -4.8 to -5.0 eVInfluences the hole injection barrier from electrodes.
PEDOT (neutral) LUMO Level~ -3.2 to -3.4 eVInfluences the electron injection barrier from electrodes.
PEDOT (doped) Work FunctionCan be tunedAllows for optimization of energy level alignment.
Interface Dipole Energy ShiftVaries with interface materialsCan significantly alter the effective energy barriers for charge injection.

Advanced Applications of Poly 3,4 Methylenedioxythiophene in Organic Electronics and Devices

Organic Photovoltaics and Solar Cells Utilizing Poly(3,4-Methylenedioxythiophene)

The application of conductive polymers in organic photovoltaics (OPVs) is a significant area of research, with materials being investigated for roles such as hole transport layers (HTLs), electron transport layers, and as components within the photoactive blend. These materials are crucial for efficient charge extraction and transport, directly impacting the power conversion efficiency (PCE) of the solar cells.

A hole transport layer (HTL) in an OPV device facilitates the efficient transport of holes from the active layer to the anode while blocking electrons, thus preventing charge recombination. The ideal HTL should possess high conductivity, suitable energy levels to match the active layer, and high transparency in the visible region.

Detailed research findings and performance data specifically on the use of Poly(3,4-Methylenedioxythiophene) as a primary hole transport layer or as a principal component in the active layer of organic solar cells are not extensively available in the public research literature. While its analog PEDOT is widely used in this capacity, dedicated studies detailing the efficiency, fill factor, and current density of OPV devices incorporating PMDT are sparse.

Interface engineering between the electrode and the active layer is critical for maximizing charge extraction and minimizing energy barriers in organic solar cells. Modifiers can improve the work function of the electrode, enhance physical contact, and passivate surface defects.

Specific studies detailing the use of Poly(3,4-Methylenedioxythiophene) for the express purpose of interface modification in organic solar cells to enhance efficiency are not readily found in published research. Consequently, data tables on device performance metrics following such modification are not available.

Organic Light-Emitting Diodes (OLEDs) and Poly(3,4-Methylenedioxythiophene) Applications

In Organic Light-Emitting Diodes (OLEDs), the strategic use of various organic layers is essential for balancing charge injection and transport, leading to efficient electroluminescence. Hole injection and transport layers are particularly important for ensuring a steady supply of holes to the emissive layer for recombination with electrons.

A hole injection layer (HIL) reduces the energy barrier for holes to be injected from the anode into the organic stack, while the hole transport layer (HTL) efficiently moves these holes to the emissive layer.

While the potential for conductive polymers like PMDT in these roles is theoretically recognized due to their electronic properties, specific research detailing the synthesis and application of Poly(3,4-Methylenedioxythiophene) as a hole injection or transport layer in OLEDs is not widely documented. Performance data such as luminance, current efficiency, and device lifetime for OLEDs specifically employing PMDT are therefore not available to be presented.

In some device architectures, conductive polymers can be part of the emissive layer itself, often blended with other materials to improve charge transport within the layer or to tune the emissive properties.

There is a notable lack of research literature focusing on the incorporation of Poly(3,4-Methylenedioxythiophene) into emissive blends for OLEDs. As such, there are no detailed findings or data to report on its performance in this specific application.

Organic Field-Effect Transistors (OFETs) Incorporating Poly(3,4-Methylenedioxythiophene)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, where the semiconductor material's charge carrier mobility is a key performance metric. Conductive polymers are often used as the active semiconductor channel material.

The performance of an OFET is characterized by its field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth). Despite the significant interest in polythiophenes for OFET applications, dedicated research and systematic studies on the performance of OFETs specifically using Poly(3,4-Methylenedioxythiophene) as the semiconductor layer are not prevalent in the scientific literature. Therefore, a data table of typical performance metrics for PMDT-based OFETs cannot be compiled at this time.

Channel Material Development

Poly(3,4-methylenedioxythiophene) (PMDOT) and its derivatives are pivotal in the advancement of organic electronics, particularly as channel materials in Organic Thin-Film Transistors (OTFTs). While much of the research has focused on its highly conductive derivative, poly(3,4-ethylenedioxythiophene) (PEDOT), the fundamental properties of the PMDOT backbone are what enable its utility in these applications. The development of channel materials based on this family of polymers centers on enhancing charge carrier mobility, improving on/off ratios, and ensuring environmental stability.

The performance of an OTFT is intrinsically linked to the molecular ordering and microstructure of the semiconductor layer. For polythiophene-based materials, a high degree of regioregularity is crucial for achieving high charge carrier mobility. This regular structure facilitates π-π stacking, creating efficient pathways for charge transport along the polymer backbone and between adjacent chains. Research into derivatives like poly[(3-alkylthio)thiophene]s (P3ATTs) has shown that side-chain engineering can significantly influence these properties. The introduction of alkylthio side chains, for instance, can enhance aggregation and lead to more compact molecular packing, which is beneficial for charge transport. ntu.edu.tw

In the context of PMDOT-related materials, studies on poly(3-hexylthiophene) (P3HT) have demonstrated that the interface with the dielectric layer plays a critical role in the polymer's morphology. The formation of larger, interconnected polymer grains on the dielectric surface has been shown to lead to higher effective mobility. mdpi.com This highlights the importance of not just the intrinsic properties of the polymer but also its interaction with adjacent layers in the device.

While pristine PMDOT is less common as a channel material compared to its derivatives, its electronic structure forms the basis for the development of more advanced materials. The ongoing research in this area focuses on synthesizing new derivatives with tailored side chains and improved processing characteristics to optimize their performance in OTFTs for applications ranging from flexible displays to sensors.

Dielectric Interface Engineering

The interface between the semiconductor and the dielectric layer is a critical determinant of an organic field-effect transistor's (OFET) performance. rsc.org Effective dielectric interface engineering aims to minimize charge trapping, enhance charge carrier mobility, and ensure stable device operation. For transistors employing poly(3,4-methylenedioxythiophene)-based materials, controlling this interface is paramount. rsc.orgpostech.ac.kr

One significant strategy in dielectric interface engineering is the modification of the dielectric surface to promote favorable growth of the semiconductor film. rsc.org The surface energy and roughness of the dielectric can influence the molecular packing and orientation of the polymer chains, directly impacting charge transport. postech.ac.kr For instance, treating a silicon dioxide (SiO2) dielectric surface with a self-assembled monolayer (SAM) can reduce surface traps and improve the crystallinity of the overlying organic semiconductor.

Another approach involves the introduction of an interfacial layer between the dielectric and the semiconductor. A notable example is the use of a thin layer of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a derivative of PMDOT, which can reduce the number of electrically active traps at the interface. sci-hub.se This leads to an improvement in the field-effect mobility and a reduction in the threshold voltage of the transistor. sci-hub.se The use of graphene oxide as an interfacial layer has also been shown to decrease contact resistance and promote a more favorable morphology of the P3HT semiconductor layer, resulting in enhanced device performance. mdpi.com

The choice of the dielectric material itself is also a key aspect of interface engineering. High-k dielectrics can enable low-voltage operation of OFETs. However, the compatibility between the high-k dielectric and the organic semiconductor is crucial. In some cases, a bilayer dielectric, consisting of a high-k material and a thin polymer layer, is used to combine the benefits of high capacitance with a favorable semiconductor-dielectric interface. The selection of appropriate solvents for depositing the dielectric can also influence the device characteristics. researchgate.net

Ultimately, the goal of dielectric interface engineering is to create a smooth, trap-free interface that facilitates efficient charge transport in the transistor channel, thereby maximizing the performance of poly(3,4-methylenedioxythiophene)-based organic electronic devices.

Electrochromic Devices Based on Poly(3,4-Methylenedioxythiophene)

Poly(3,4-methylenedioxythiophene) (PMDOT) and its derivatives are prominent materials in the field of electrochromism due to their high contrast, fast switching speeds, and excellent stability. These properties make them ideal for applications such as smart windows, displays, and optical memories.

Mechanism of Color Change and Switching

The electrochromic effect in PMDOT is based on reversible redox reactions that alter the electronic structure of the polymer, leading to a change in its optical absorption properties. nih.gov In its neutral state, the polymer has a wide bandgap and is typically transparent or lightly colored. When a voltage is applied, the polymer undergoes oxidation (p-doping), during which electrons are removed from the polymer backbone. This process creates polarons and bipolarons, which are charge carriers that introduce new electronic states within the bandgap. These new states allow for the absorption of lower-energy light, causing the material to change color. For many PMDOT derivatives, this results in a transition to a deeply colored, opaque state.

The switching process involves the movement of ions from an electrolyte into or out of the polymer film to balance the charge created by the redox reaction. During oxidation, anions from the electrolyte diffuse into the polymer to compensate for the positive charges on the backbone. Conversely, during reduction (dedoping), these anions are expelled, and the polymer returns to its neutral, transparent state. The speed of this ion transport is a key factor determining the switching speed of the electrochromic device.

The stability of the electrochromic material is crucial for long-term device performance. Degradation can occur through irreversible electrochemical reactions or the trapping of ions within the polymer matrix. Research on poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) has shown that after extensive cycling, some ions can become trapped and adsorbed onto the polymer fibers, leading to a change in morphology and a reduction in the number of electroactive sites. rsc.orgresearchgate.net

Device Architectures and Performance Parameters

A typical electrochromic device (ECD) consists of several layers: a transparent conductive substrate (e.g., indium tin oxide-coated glass), an electrochromic layer (the PMDOT-based polymer), an ion-conducting electrolyte, an ion storage layer (or a complementary electrochromic layer), and another transparent conductive substrate. The performance of these devices is characterized by several key parameters:

Transmittance Modulation (ΔT): This is the difference in optical transmittance between the colored and bleached states. Three-dimensionally ordered macroporous (3DOM) PEDOT films have demonstrated high transmittance modulation of 41.2% at a wavelength of 580 nm. nih.gov

Switching Speed: This refers to the time it takes for the device to switch between its colored and bleached states. Micropatterned PEDOT thin films have shown enhanced coloring and bleaching speeds compared to non-patterned films. nih.govsemanticscholar.org The 3DOM PEDOT films also exhibit fast switching speeds of 0.7 seconds for both coloration and bleaching. nih.gov

Coloration Efficiency (CE): This parameter measures the change in optical density per unit of charge injected or extracted. It is a measure of how efficiently the material changes color. Micropatterning of PEDOT films has been found to increase coloration efficiency. nih.govsemanticscholar.org

Cycling Stability: This is the ability of the device to maintain its electrochromic performance over a large number of switching cycles. The 3D interconnected macroporous structure of 3DOM PEDOT films contributes to enhanced cycling stability by maintaining structural integrity and facilitating ion transport. nih.gov

Recent advancements in device architecture, such as the creation of micropatterned or nanostructured films, aim to improve these performance parameters by increasing the surface area of the electrochromic material and facilitating faster ion diffusion. nih.govnih.govsemanticscholar.org

Performance ParameterValueReference
Transmittance Modulation41.2% at 580 nm nih.gov
Coloration Speed0.7 s nih.gov
Bleaching Speed0.7 s nih.gov

Supercapacitors and Energy Storage Devices with Poly(3,4-Methylenedioxythiophene)

Poly(3,4-methylenedioxythiophene) (PMDOT) and its derivatives, particularly PEDOT, are highly promising materials for energy storage applications, especially in supercapacitors. mdpi.com Their high conductivity, excellent electrochemical stability, and fast redox switching make them ideal for use as electrode materials. nih.govmdpi.com

Electrode Materials and Ion Intercalation

In a supercapacitor, energy is stored through two primary mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. While EDLC involves the accumulation of charge at the electrode-electrolyte interface, pseudocapacitance arises from fast and reversible Faradaic reactions occurring at or near the surface of the electrode material. PMDOT-based materials primarily store charge through pseudocapacitance, which allows for higher energy storage capacity compared to carbon-based materials that rely on EDLC.

The performance of a PMDOT-based supercapacitor electrode is heavily dependent on its morphology and structure. High surface area and porosity are desirable to maximize the electrode-electrolyte interface and facilitate ion diffusion. Nanostructured materials, such as nanotubes and porous sponges, have been shown to significantly enhance the performance of PEDOT electrodes. mdpi.comresearchgate.net For instance, PEDOT nanotubes provide a hollow structure that allows counter-ions to readily penetrate the polymer and access the internal surfaces, while the thin walls provide a short diffusion distance for ions. researchgate.net This leads to a high power capability. researchgate.net

The process of ion intercalation and deintercalation is fundamental to the charge storage mechanism in PMDOT electrodes. During charging (oxidation of the polymer), anions from the electrolyte move into the polymer matrix to balance the positive charge on the polymer backbone. During discharging (reduction of the polymer), these anions are released back into the electrolyte. The efficiency and speed of this process are critical for the supercapacitor's performance, particularly its power density and charge-discharge rate.

Composite materials that combine PMDOT with other materials like graphene or metal oxides are also being extensively explored. mdpi.com These composites can offer synergistic benefits, such as the high conductivity of PMDOT and the high capacitance of the other component. For example, a composite of PEDOT grown on a graphene nanoplatelet-deposited polyurethane sponge has demonstrated a high areal specific capacitance of 798.2 mF cm⁻² and excellent long-term cycling stability, retaining 101.0% of its capacitance after 10,000 charge-discharge cycles. mdpi.com Similarly, a ternary nanocomposite of PEDOT, tungsten trioxide, and graphene oxide exhibited a high specific capacitance of 478.3 F·g⁻¹ and good cycling stability. mdpi.com

Electrode MaterialSpecific CapacitanceCycling StabilityReference
PEDOT/Graphene Nanoplatelet-PU Sponge798.2 mF cm⁻²101.0% after 10,000 cycles mdpi.com
PEDOT@Tungsten Trioxide-Graphene Oxide478.3 F·g⁻¹92.1% after 5,000 cycles mdpi.com

Hybrid Energy Storage Systems

Extensive research into conductive polymers for energy storage has largely focused on derivatives of polythiophene, with Poly(3,4-ethylenedioxythiophene) (PEDOT) being a prominent example due to its high conductivity, stability, and desirable electrochemical properties. udel.eduossila.com While direct and detailed research findings on the application of Poly(3,4-methylenedioxythiophene) (P(3,4-MDT)) in hybrid energy storage systems are not extensively available in current scientific literature, the performance of its close analogue, PEDOT, provides significant insights into the potential role of this class of polymers. Hybrid energy storage systems, which combine the high energy density of batteries with the high power density of supercapacitors, are a key area where these conductive polymers are being investigated. mdpi.commdpi.com

For the purpose of illustrating the performance of this class of polymers in hybrid systems, the following research findings on PEDOT-based composites are presented. These findings highlight the synergistic effects that can be achieved by combining conductive polymers with other functional materials.

A notable example is the hybridization of PEDOT with tungsten trioxide–graphene oxide (WO₃–GO). In one study, a ternary nanocomposite, PEDOT@WO₃–GO, was synthesized for supercapacitor applications. mdpi.com The composite electrode demonstrated significantly enhanced electrochemical performance compared to the WO₃–GO material alone. The synergistic interaction between the highly conductive PEDOT matrix and the pseudocapacitive WO₃–GO surface resulted in superior energy storage capabilities. mdpi.com This composite exhibited a high specific capacitance, indicating its potential for use in high-performance energy storage devices. mdpi.com

Another approach involves combining PEDOT with reduced graphene oxide (rGO) through electrochemical synthesis. researchgate.net This method produces composite films with a uniformly porous and open surface morphology, which is beneficial for electrolyte ion diffusion and charge storage. researchgate.net These composite films behave almost like ideal capacitors and show good cycling stability, retaining a significant portion of their capacitance after thousands of cycles. researchgate.net

Detailed performance metrics from research on PEDOT-based hybrid systems are summarized in the tables below.

Table 1: Performance of PEDOT@Tungsten Trioxide–Graphene Oxide Hybrid Supercapacitor

Parameter Value
Specific Capacitance 478.3 F·g⁻¹
Energy Density 54.2 Wh·kg⁻¹
Power Density 971 W·kg⁻¹
Capacitance Retention 92.1% after 5000 cycles

Data sourced from a study on PEDOT@WO₃–GO ternary nanocomposites. mdpi.com

Table 2: Performance of PEDOT/Reduced Graphene Oxide Hybrid Capacitor

Parameter Value
Areal Capacitance 12.2 mF·cm⁻²
Capacitance Degradation (-0.5 to 0.5 V) 12.4% after 3000 cycles
Capacitance Degradation (-0.8 to 0.7 V) 32.8% after 3000 cycles

Data from a study on electrochemically synthesized PEDOT-rGO composite films. researchgate.net

These findings underscore the potential of poly(alkoxythiophene)s in advanced hybrid energy storage systems. The ability to form stable, highly conductive composites with a variety of materials opens up numerous possibilities for designing next-generation batteries and supercapacitors with improved performance characteristics. While specific data for Poly(3,4-methylenedioxythiophene) remains to be established, the research on closely related polymers strongly suggests a promising avenue for future investigation.

Sensors and Biosensors Utilizing Poly 3,4 Methylenedioxythiophene

Chemiresistive Sensors for Volatile Organic Compounds (VOCs) and Gases

Chemiresistive sensors operate on the principle that the electrical resistance of the sensing material changes upon exposure to a target analyte. PMDT and its derivatives are excellent candidates for these sensors due to their semiconducting nature, which is sensitive to interactions with gas molecules.

The primary sensing mechanism of PMDT-based chemiresistive sensors involves the adsorption of analyte molecules onto the polymer surface. This interaction leads to a change in the charge carrier concentration or mobility within the polymer, resulting in a measurable change in resistance. The process is typically reversible, allowing the sensor to be reused.

When VOC or gas molecules adsorb on the PMDT surface, they can act as either electron donors or electron acceptors, leading to a charge transfer between the analyte and the polymer. This alters the doping level of the p-type semiconducting polymer, thereby modulating its conductivity. For instance, exposure to electron-donating gases can decrease the concentration of majority charge carriers (holes), increasing the sensor's resistance. Conversely, electron-accepting gases can increase the hole concentration, leading to a decrease in resistance.

Selectivity, the ability to distinguish between different analytes, is a critical parameter for gas sensors. For PMDT-based sensors, selectivity is influenced by several factors, including the chemical structure of the polymer, its morphology, and the operating temperature. The interaction between the analyte and the polymer is governed by forces such as van der Waals forces, hydrogen bonding, and dipole-dipole interactions. By modifying the functional groups on the PMDT backbone, it is possible to tune these interactions and enhance the selectivity towards specific VOCs. For example, incorporating specific functional groups can create preferential binding sites for certain analytes.

To overcome the limitations of single-sensor selectivity, sensor arrays, often referred to as "electronic noses," are frequently employed. These arrays consist of multiple sensors, each with a slightly different sensitivity profile to a range of VOCs. While some sensors in the array might be based on PMDT, others can be composed of different polymers or sensing materials, creating a diverse response pattern for each analyte.

The collective response of the array provides a unique "fingerprint" for a specific VOC or a mixture of gases. This approach significantly enhances the sensor system's ability to discriminate between different compounds, even if individual sensors have overlapping sensitivities.

Data analysis plays a crucial role in interpreting the complex datasets generated by sensor arrays. Pattern recognition algorithms are used to process the sensor responses and identify the specific VOCs present. Techniques such as Principal Component Analysis (PCA) are commonly used to reduce the dimensionality of the data and visualize the clustering of responses for different analytes, allowing for their clear discrimination.

Electrochemical Sensors for Environmental Pollutants and Metal Ions

Electrochemical sensors based on PMDT are highly effective for detecting a variety of environmental pollutants, including heavy metal ions. nih.gov These sensors utilize the electrochemical properties of PMDT to generate a measurable signal in the presence of a target analyte.

The detection principle of PMDT-based electrochemical sensors often relies on voltammetric techniques, such as cyclic voltammetry (CV) or square wave voltammetry (SWV). nih.gov In this setup, a PMDT-modified electrode serves as the working electrode. When a potential is applied, the analyte undergoes a redox reaction at the electrode surface, resulting in a current that is proportional to its concentration.

PMDT plays a crucial role in this process. Its conductive nature facilitates electron transfer between the analyte and the electrode. Furthermore, the polymer can be functionalized with specific chemical groups that can chelate or bind to target pollutants like heavy metal ions. This pre-concentration of the analyte at the electrode surface significantly enhances the sensitivity and selectivity of the sensor. nih.gov

Several strategies are employed to further enhance the sensitivity of these sensors:

Nanomaterials Integration: Incorporating nanomaterials such as carbon nanotubes, graphene, or metal nanoparticles into the PMDT matrix can dramatically increase the surface area of the electrode and improve its catalytic activity. This leads to a higher signal-to-noise ratio and lower detection limits.

Doping: The electronic properties of PMDT can be tuned by doping it with various ions or molecules. This can improve its conductivity and enhance its interaction with the target analyte. For example, doping with transition metal complexes has been shown to improve the electrocatalytic activity towards certain organic pollutants. nih.gov

Optimizing Electrochemical Parameters: The sensitivity can also be improved by carefully optimizing experimental parameters such as the pH of the solution, the accumulation time for pre-concentration, and the specific voltammetric waveform used. nih.gov

PMDT-based electrochemical sensors can be fabricated through various methods. A common approach is the electrochemical polymerization of the 3,4-Methylenedioxythiophene monomer directly onto the surface of a conducting substrate, such as a glassy carbon or screen-printed electrode. This method allows for precise control over the thickness and morphology of the polymer film. nih.gov

There is a growing trend towards the miniaturization of these sensors to enable portable, on-site analysis. Miniaturization offers several advantages, including reduced sample volume, lower power consumption, and the potential for integration into microfluidic "lab-on-a-chip" systems. mdpi.com Techniques such as photolithography and inkjet printing are being explored for the fabrication of miniaturized PMDT-based electrode arrays. These miniaturized sensors are particularly promising for real-time environmental monitoring. mdpi.com

The following table summarizes the performance of some PMDT-based electrochemical sensors for detecting environmental pollutants.

Target AnalyteSensor ConfigurationDetection MethodLimit of Detection (LOD)
RutinPEDOT/Co2+-EDTA modified electrodeVoltammetry1.67 nM
Lead (Pb2+)Chromium modified carbon paste electrodeSquare Wave Anodic Stripping Voltammetry24.2 µg/L
Cadmium (Cd2+)Chromium modified carbon paste electrodeSquare Wave Anodic Stripping Voltammetry3 µg/L
Copper (Cu2+)Chromium modified carbon paste electrodeSquare Wave Anodic Stripping Voltammetry3 µg/L

Biosensors for Specific Biomolecules (excluding clinical human trial data)

PMDT is an excellent material for the fabrication of biosensors due to its biocompatibility, high conductivity, and ease of functionalization. These properties allow for the effective immobilization of biological recognition elements, such as enzymes, antibodies, and nucleic acids, onto the sensor surface. mdpi.com

The fundamental principle of a PMDT-based biosensor involves the specific interaction between the immobilized biomolecule and its target analyte. researchgate.net This binding event is then converted into a measurable electrical signal by the PMDT transducer. For instance, in an enzyme-based biosensor, the enzymatic reaction with the substrate can produce or consume electroactive species, leading to a change in the current or potential that is detected by the PMDT electrode.

In the case of DNA biosensors, single-stranded DNA (ssDNA) probes can be attached to the PMDT surface. When the complementary target DNA sequence is present in a sample, it hybridizes with the probe. This hybridization event can be detected electrochemically, often with the help of an intercalating redox indicator that binds to the resulting double-stranded DNA (dsDNA). The amount of bound indicator, and thus the resulting electrochemical signal, is proportional to the concentration of the target DNA.

Similarly, for protein detection, antibodies or aptamers can be immobilized on the PMDT surface. The specific binding of the target protein to these receptors can be detected through various electrochemical techniques, including impedance spectroscopy, where the binding event alters the electrical impedance at the electrode-solution interface.

The performance of PMDT-based biosensors can be significantly enhanced by creating nanocomposites. For example, combining PMDT with gold nanoparticles or carbon nanotubes can provide a more stable and high-surface-area platform for biomolecule immobilization, leading to improved sensitivity and lower detection limits.

The table below provides examples of PMDT-based biosensors for the detection of specific biomolecules.

Target BiomoleculeBioreceptorTransduction MethodLimit of Detection (LOD)
DopaminePEDOS/N-Gr compositeElectrochemicalNot Specified
Mycobacterium tuberculosis DNADNA probe on MPA-Fe3O4/NCC/CTABDifferential Pulse Voltammetry7.96 x 10⁻¹³ M
Prostate Specific Antigen (PSA)DNA aptamer on PEG-modified grapheneField-Effect Transistor1-1000 nM range

Enzyme Immobilization on Poly(3,4-Methylenedioxythiophene) Platforms

The immobilization of enzymes onto solid supports is a crucial step in the fabrication of many biosensors, enhancing enzyme stability, reusability, and catalytic activity under various conditions. researchgate.net Polymeric materials, including conducting polymers like PMDT, are widely used for this purpose due to their versatility and ease of modification. researchgate.net The primary goal of enzyme immobilization is to create a stable and controlled microenvironment for the enzyme to interact with its substrate while maintaining its catalytic function. researchgate.net

Various methods can be employed for enzyme immobilization on PMDT platforms, including physical adsorption, covalent bonding, and entrapment within the polymer matrix during its synthesis. researchgate.netmdpi.com For instance, in the development of amperometric biosensors, enzymes like glucose oxidase have been entrapped within a poly(3,4-ethylenedioxythiophene) (PEDOT) matrix during electrochemical polymerization. core.ac.uk This entrapment provides a stable environment for the enzyme and facilitates electron transfer between the enzyme's active site and the electrode surface. core.ac.uk The choice of immobilization strategy can significantly impact the sensor's performance, including its sensitivity, selectivity, and operational stability. researchgate.net

Table 1: Comparison of Enzyme Immobilization Methods on Polymer Platforms

Immobilization MethodDescriptionAdvantagesDisadvantages
Physical Adsorption Enzymes are attached to the polymer surface via weak, non-covalent interactions such as van der Waals forces, hydrogen bonds, and electrostatic interactions. mdpi.comSimple and mild conditions, minimal enzyme denaturation. mdpi.comWeak binding can lead to enzyme leaching, low loading capacity. mdpi.com
Covalent Bonding Enzymes are attached to the polymer support through stable covalent bonds between functional groups on the enzyme and the polymer. nih.govStrong and stable attachment, prevents enzyme leaching. nih.govCan involve harsh chemical conditions that may denature the enzyme, may alter enzyme conformation and activity. nih.gov
Entrapment Enzymes are physically confined within the porous network of a polymer matrix as it is formed. researchgate.netProtects the enzyme from the bulk environment, high enzyme loading. researchgate.netMass transfer limitations for the substrate and product, potential for enzyme leakage if the pore size is not optimal. researchgate.net
Cross-linking Enzymes are chemically linked to each other to form larger aggregates that can be entrapped or attached to a support. researchgate.netHigh enzyme loading and stability. researchgate.netCan lead to diffusional limitations and potential loss of enzyme activity due to chemical modification. researchgate.net

Research has demonstrated the successful immobilization of various enzymes on conducting polymer platforms for biosensing applications. For example, glucose oxidase has been immobilized on composite nanomaterials involving PEDOT:PSS for glucose sensing. mdpi.com Similarly, laccase has been immobilized on a poly(p-phenylenediamine)/Fe3O4 nanocomposite for the detection and removal of dyes. mdpi.com These studies highlight the versatility of conducting polymers in creating robust and efficient enzyme-based biosensors.

Aptamer and Antibody-Based Sensing

Aptamers and antibodies are biorecognition elements that can be integrated with PMDT platforms to create highly specific biosensors. Aptamers are single-stranded DNA or RNA molecules that can bind to a wide range of targets with high affinity and specificity. Antibodies are proteins used by the immune system to identify and neutralize foreign objects.

An example of an aptamer-based sensor is an electrochemical aptasensor for the detection of 17β-estradiol. nih.gov In this sensor, a nanocomposite film of PEDOT and graphene oxide was electrochemically deposited on a glassy carbon electrode, providing a stable and conductive platform for the immobilization of the aptamer. nih.gov The binding of the target molecule (17β-estradiol) to the aptamer causes a change in the electrochemical signal, allowing for sensitive and selective detection. nih.gov The sensor exhibited a wide linear range and a low detection limit, demonstrating the potential of combining PMDT-based materials with aptamers for environmental and biomedical monitoring. nih.gov

DNA Detection and Hybridization Assays

The unique electronic and optical properties of PMDT and its derivatives make them suitable for the development of DNA sensors and for monitoring DNA hybridization events. Cationic polythiophenes, for instance, can interact with the negatively charged phosphate (B84403) backbone of DNA through electrostatic interactions. mdpi.com This interaction can be harnessed for the detection of specific DNA sequences.

One approach for DNA detection involves the use of fluorescently labeled single-stranded DNA (ssDNA) probes. nih.gov When these probes adsorb onto the surface of PEDOT nanoparticles, their fluorescence is quenched. nih.gov Upon hybridization with a complementary target DNA sequence, the resulting double-stranded DNA (dsDNA) desorbs from the nanoparticle surface, leading to a recovery of fluorescence. nih.gov This "turn-on" fluorescence signal allows for the sensitive detection of the target DNA. nih.gov Such systems have been shown to detect target DNA at picomolar concentrations and can even distinguish single-base mismatches. nih.gov

Furthermore, the hybridization of DNA can induce conformational changes in the polymer backbone, leading to changes in its optical properties, such as photoluminescence. For example, the hybridization of probe DNA functionalized on poly(3-methylthiophene) nanowires with its complementary target DNA has been shown to enhance the photoluminescence of the nanowires. mdpi.com The extent of this enhancement can be correlated with the length of the hybridized DNA, providing a basis for quantitative detection. mdpi.com

Table 2: Performance of a PEDOT Nanoparticle-Based DNA Sensor

ParameterValueReference
Analyte Nucleic Acid Sequences nih.gov
Detection Principle Fluorescence Quenching and Recovery nih.gov
Detection Limit 30 pM nih.gov
Selectivity Single-base mismatch detection nih.gov
Application Multiplexed detection in human blood serum nih.gov

Optical Sensors and Transducers Based on Poly(3,4-Methylenedioxythiophene)

The distinct optical properties of PMDT, which can be modulated by external stimuli, make it a valuable material for the development of optical sensors and transducers. mdpi.com These sensors rely on changes in absorbance, fluorescence, or other optical phenomena to detect the presence of an analyte.

Plasmonic Coupling and Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that can significantly amplify the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. youtube.com This enhancement arises from two primary mechanisms: electromagnetic enhancement, due to the excitation of localized surface plasmons, and chemical enhancement, resulting from charge-transfer interactions between the molecule and the metal surface. youtube.com

Fluorescent Quenching and Förster Resonance Energy Transfer (FRET) Mechanisms

Fluorescence quenching and Förster Resonance Energy Transfer (FRET) are two photophysical processes that can be harnessed for sensing applications using PMDT. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). nih.govyoutube.com

As mentioned in the context of DNA detection, PMDT nanoparticles can act as efficient quenchers for fluorescent dyes. nih.gov This property is attributed to the strong absorption of the polymer in the visible region, which can overlap with the emission spectrum of the fluorophore, leading to energy transfer and quenching of the fluorescence. nih.govresearchgate.net This quenching effect can be reversed by a specific binding event, such as DNA hybridization, that moves the fluorophore away from the polymer surface, thus providing a "signal-on" sensing mechanism. nih.gov

FRET-based sensors can be designed by labeling a biorecognition molecule with a donor fluorophore and using a PMDT derivative as an acceptor. The efficiency of FRET is highly dependent on the distance between the donor and the acceptor. youtube.com A binding event that alters this distance will result in a change in the FRET efficiency, which can be monitored through changes in the fluorescence intensity or lifetime of the donor or acceptor. nih.gov This principle allows for the development of sensitive biosensors for detecting a variety of biological interactions and conformational changes. youtube.com

Theoretical and Computational Investigations of 3,4 Methylenedioxythiophene and Its Polymers

Density Functional Theory (DFT) Studies on Monomer and Oligomer Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sapub.org It is widely applied to molecules and materials to predict geometries, electronic properties, and spectroscopic data. sapub.orgresearchgate.net For conjugated systems like MDOT, DFT is particularly useful for understanding how electronic properties evolve from the monomer to oligomers and the bulk polymer.

The electronic properties of conjugated polymers are largely determined by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO relates to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that determines the polymer's optical and electronic properties. e3s-conferences.org

In DFT calculations, the B3LYP functional is a common choice for providing a reliable balance of accuracy and computational cost for organic molecules. e3s-conferences.orgresearchgate.net Studies on the analogous EDOT oligomers show that as the number of monomer units (n) in the chain increases, the HOMO level is destabilized (moves to a higher energy) and the LUMO level is stabilized (moves to a lower energy). researchgate.net This leads to a progressive decrease in the energy gap, which is characteristic of expanding π-conjugation. researchgate.net A similar trend is expected for oligomers of 3,4-Methylenedioxythiophene.

Table 1: Example of calculated electronic properties for 3,4-Ethylenedioxythiophene (B145204) (EDOT) oligomers using DFT. A similar trend of decreasing energy gap with increasing chain length is expected for 3,4-Methylenedioxythiophene. Data derived from related studies. researchgate.net

DFT calculations are a highly effective method for predicting the vibrational spectra (Infrared and Raman) of molecules. chemrxiv.orgscispace.com By calculating the harmonic vibrational frequencies from first principles, a theoretical spectrum can be generated that aids in the assignment of experimental spectral features. scispace.com

The process involves first finding the optimized, minimum-energy geometry of the molecule. scispace.com Then, the vibrational frequencies are calculated for this stable structure. scispace.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theoretical model and the neglect of anharmonicity. scispace.comcapes.gov.br For the B3LYP functional with a 6-311++G(d,p) basis set, a typical scaling factor is around 0.96. scispace.com Analysis of the potential energy distribution (PED) is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C ring stretching, or C-S stretching. scispace.com For a substituted thiophene (B33073) like MDOT, one would expect characteristic vibrational modes associated with the thiophene ring, the dioxole ring, and the C-S bonds, which can be precisely predicted and assigned using this computational approach.

Molecular Dynamics (MD) Simulations of Poly(3,4-Methylenedioxythiophene) Conformation and Morphology

While DFT is excellent for studying the properties of single molecules or short oligomers, Molecular Dynamics (MD) simulations are used to model the behavior of large systems containing many polymer chains, solvents, and ions over time. rsc.orgrsc.org This approach allows for the investigation of the bulk morphology, conformational dynamics, and self-assembly of polymers, which are critical for understanding the properties of a solid-state film. rsc.org

MD simulations of conducting polymers like PEDOT and Poly(3-hexylthiophene) (P3HT) have provided significant insights into their solid-state morphology. nih.govethz.ch These materials are typically semi-crystalline, consisting of ordered crystalline regions embedded within a disordered amorphous matrix. researchgate.net Charge transport is generally more efficient in the ordered regions where polymer chains are packed closely together.

The choice of solvent during polymer processing has a profound impact on the final morphology and properties of the polymer film. mdpi.com MD simulations can model the complex interactions between polymer chains and solvent molecules to understand these effects. nih.gov

For polythiophenes, the solubility and aggregation behavior in different solvents can be predicted. mdpi.com In "good" solvents, polymer chains may exist as solvated, random coils, while in "poor" or "marginal" solvents, chains tend to aggregate and form more ordered structures even in solution. researchgate.net This pre-aggregation can lead to higher crystallinity in the final film after the solvent evaporates. nih.govresearchgate.net For example, studies on PEDOT:PSS have shown that adding polar solvents like DMF can alter the polymer's structural arrangement, leading to decreased resistivity. nih.gov Similarly, for P3HT, the choice of solvent (e.g., chloroform (B151607) vs. chlorobenzene) dictates the population of isolated-chain versus aggregated species in solution, which directly influences the crystalline orientation and charge-carrier mobility in the resulting nanofibers. mdpi.com MD simulations can be used to explore potential solvents for processing PMDOT to optimize its morphology for specific applications.

Quantum Chemical Calculations for Charge Transport and Doping Mechanisms

Quantum chemical calculations, including DFT, are essential for understanding the fundamental mechanisms of charge transport and doping in conjugated polymers. nih.gov Doping is the process of intentionally introducing impurities or, in the case of conducting polymers, creating charge carriers on the polymer backbone through oxidation or reduction. researchgate.net This process transforms the polymer from a semiconducting or insulating state to a highly conductive, metallic-like state.

For p-type doping, which is common for polythiophenes, electrons are removed from the polymer backbone, creating positive charge carriers (polarons and bipolarons) that are mobile along and between the polymer chains. researchgate.net Quantum calculations can model the effect of this oxidation on the polymer's electronic structure, showing how new energy states are formed within the original HOMO-LUMO gap, which are responsible for the increased conductivity. researchgate.net

Polaron Hopping and Charge Delocalization

In conducting polymers, charge carriers are not free electrons but rather localized entities known as polarons. A polaron is a quasi-particle formed by the interaction of a charge carrier (an electron or a hole) with the surrounding lattice of the polymer chain, causing a local geometric distortion. Charge transport in these materials occurs through the "hopping" of these polarons from one localized state to another along and between polymer chains.

Computational studies on oxidized oligomers of the analogous 3,4-ethylenedioxythiophene (PEDOT) using Density Functional Theory (DFT) have shown that upon doping (removal of electrons), the positive charge becomes localized over several monomer units, creating a polaron. mdpi.com As the degree of doping increases, the nature of charge delocalization evolves. For an oligomer of twelve EDOT units, calculations revealed that at higher oxidation states, two distinct polarons form at the ends of the oligomer chain. mdpi.com This suggests that at high doping levels, the conductivity in such polymers is facilitated by the presence of multiple charge carriers in the form of polarons.

The extent of charge delocalization is a critical factor influencing the conductivity of the polymer. A more delocalized polaron can more easily hop to an adjacent site, leading to higher charge mobility. The chemical structure of the monomer unit plays a significant role in determining the stability and delocalization of polarons. The oxygen atoms in the dioxy bridge of both MDOT and EDOT contribute to the electron-rich nature of the thiophene ring, which helps to stabilize the positive charge of the polaron.

Table 1: Calculated Properties of Charged Oligomers of a PEDOT Analog

Charge StateNumber of PolaronsLocation of PolaronsImplication for Conductivity
+11Delocalized over the chainSingle charge carrier
+21 or 2Can form a bipolaron or two polaronsIncreased carrier concentration
+32Formation of two distinct polaronsHigh charge carrier density
+42Polarons localized at chain endsFacilitates inter-chain hopping

Note: Data is based on theoretical calculations of a 12-unit oligomer of 3,4-ethylenedioxythiophene, a close analog of 3,4-Methylenedioxythiophene. mdpi.com

Band Structure and Density of States Analysis

The electronic properties of a polymer are fundamentally described by its band structure and Density of States (DOS). The band structure illustrates the allowed energy levels for electrons as a function of their momentum, while the DOS provides the number of available electronic states at each energy level. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the monomer or oligomer corresponds to the band gap in the polymer.

For conducting polymers, a smaller band gap is generally desirable as it requires less energy to excite an electron from the valence band (derived from HOMO levels) to the conduction band (derived from LUMO levels), thereby increasing conductivity. Theoretical calculations using DFT on PEDOT have shown that as the length of the polymer chain increases, the energy gap decreases. researchgate.net This is a common trend in conjugated polymers, as the extended π-conjugation leads to a greater delocalization of the electronic wavefunctions.

The Density of States (DOS) provides further insight into the electronic structure. Photoelectron spectroscopy studies on PEDOT, corroborated by quantum chemical calculations, have revealed the distribution of electronic states. mit.edu The region near the Fermi level is of particular interest. In the neutral state, there is a clear gap between the occupied states (valence band) and the unoccupied states (conduction band). Upon doping, new states appear within this gap, which are associated with the formation of polarons. These in-gap states are crucial for the high conductivity of the doped polymer as they provide pathways for charge transport. mit.edu

Table 2: Theoretical Electronic Properties of a PEDOT Analog

PropertyNeutral StateDoped State
Band Gap Relatively largeEffectively reduced
States near Fermi Level Essentially zeroPresence of in-gap polaron states
Valence Band Edge Lower energyShifts closer to Fermi level
Work Function ~4.0 eV~4.4 eV

Note: Data is based on theoretical and experimental studies of poly(3,4-ethylenedioxythiophene), a close analog of poly(3,4-Methylenedioxythiophene). mit.edu

Multiscale Modeling Approaches for Device Performance Prediction

To bridge the gap between the molecular properties of a polymer and the performance of a macroscopic device, multiscale modeling approaches are employed. These methods combine different computational techniques that operate at various length and time scales to provide a comprehensive understanding of device function.

Combining Atomistic and Mesoscopic Simulations

The performance of a device based on a conducting polymer like P(MDOT) is not only determined by the intrinsic properties of a single polymer chain but also by the larger-scale morphology and interactions between chains. Multiscale modeling addresses this by linking atomistic simulations, which provide detailed information about molecular interactions, with mesoscopic simulations, which can model larger systems over longer timescales.

Atomistic Simulations: Techniques like Molecular Dynamics (MD) and DFT are used to study the behavior of individual and small groups of polymer chains. These simulations can provide parameters such as the geometry of the polymer chains, the interaction energies between chains, and the electronic coupling for charge transfer. For instance, MD simulations can predict how P(MDOT) chains might pack together in a thin film, which is crucial for understanding charge transport between chains.

Device Modeling and Simulation of Charge Flow

The final step in multiscale modeling is to use the understanding of material properties at the atomistic and mesoscopic scales to predict the performance of an actual electronic device, such as an organic field-effect transistor (OFET) or an organic light-emitting diode (OLED).

Device models typically solve the fundamental semiconductor equations (Poisson's equation and the drift-diffusion equations) within the geometry of the device. The key material parameters required for these models, such as charge carrier mobility and the density of states, are derived from the lower-scale simulations.

For example, the charge carrier mobility, which is a measure of how quickly charges move through the material, can be calculated from kinetic Monte Carlo simulations of polaron hopping in the mesoscopic morphology. This calculated mobility can then be used in a device model to predict the current-voltage characteristics of a P(MDOT)-based transistor. By systematically varying the molecular and morphological parameters in the simulations, researchers can explore how changes in the polymer structure or processing conditions might affect the final device performance, thereby guiding the experimental efforts to optimize these devices. This integrated approach allows for a "virtual" design and testing of new materials and device architectures before they are physically fabricated.

Emerging Research Directions and Future Outlook for 3,4 Methylenedioxythiophene

Novel Functionalization Strategies and Hybrid Materials

The functionalization of poly(3,4-Methylenedioxythiophene) is a critical area of research aimed at tailoring its physical, chemical, and electronic properties for specific applications. By creating hybrid materials, researchers can combine the unique attributes of PMDT with other advanced materials to achieve synergistic effects.

Integration with Nanomaterials (e.g., carbon nanotubes, graphene, quantum dots)

The integration of nanomaterials into a PMDT matrix is a highly effective strategy for creating multifunctional composites with enhanced performance. These nanomaterials can significantly improve the electrical, mechanical, and electrochemical properties of the host polymer.

Graphene and Graphene Oxide: Graphene's exceptional conductivity, transparency, and mechanical strength make it an ideal candidate for creating PMDT-based composites. nih.gov Hybrid films of PMDT and graphene exhibit high thermal stability, flexibility, and conductivity, making them suitable as transparent electrodes in optoelectronic devices. nih.gov Furthermore, ternary nanocomposites incorporating PMDT, tungsten trioxide, and graphene oxide have been fabricated for supercapacitor electrodes. These materials leverage the synergistic interaction between the components to achieve a high specific capacitance of 478.3 F·g⁻¹ and an energy density of 54.2 Wh·kg⁻¹. researchgate.net

Quantum Dots (QDs): Doping PMDT with quantum dots, such as carbon quantum dots (CQDs) or graphene quantum dots (GQDs), offers a pathway to novel electronic and sensory devices. An electrochemical sensor for nitrite was developed by modifying an electrode with a PMDT-CQD nanocomposite, which provided a large specific surface area for enhanced detection. nih.gov In photovoltaics, the incorporation of GQDs into PMDT:PSS organogels was found to improve charge transport pathways by affecting the reorientation of the polymer chains, leading to more efficient devices. mdpi.com

Self-Healing and Responsive Poly(3,4-Methylenedioxythiophene) Composites

Research is moving towards the development of "smart" PMDT composites that can respond to external stimuli or autonomously repair damage, thereby extending device lifetime and reliability.

Responsive Composites: PMDT is inherently an electro-responsive material, a property leveraged in applications like neural stimulation and electrochromic devices. mdpi.com Its mixed ionic-electronic conductivity allows it to efficiently interface with biological systems and change its properties under an electrical potential. mdpi.com Future research aims to incorporate other responsive behaviors. Drawing inspiration from other smart polymer systems, PMDT could be combined with materials that are sensitive to pH, temperature, or light. mdpi.commdpi.com For instance, composites could be designed for targeted drug delivery where release is triggered by an electrical signal, a concept explored in other conductive polymers. mdpi.com Near-infrared responsive composites of PMDT with fullerene derivatives have also been investigated, demonstrating the potential for creating photo-responsive materials. mdpi.com

Self-Healing Composites: While specific examples of self-healing PMDT are not yet widely reported, the principles of self-healing polymer composites present a clear future direction. chemrxiv.orgresearchgate.net Established strategies, such as embedding microcapsules filled with a healing agent (monomer) and a catalyst within the PMDT matrix, could be explored. chemrxiv.org Upon mechanical damage, these capsules would rupture, releasing the healing agent to polymerize and repair the crack. Another approach involves designing PMDT with intrinsic self-healing capabilities by incorporating reversible chemical bonds (such as disulfide bonds or hydrogen bonds) into its structure, allowing the material to be repaired through the application of a stimulus like heat. researchgate.net

Advanced Manufacturing Techniques for Poly(3,4-Methylenedioxythiophene)-Based Devices

The transition from laboratory-scale synthesis to commercial production of PMDT-based devices hinges on the development of advanced manufacturing techniques that are scalable, cost-effective, and precise.

3D Printing and Additive Manufacturing

Additive manufacturing, particularly 3D printing, offers unprecedented design freedom for creating complex, three-dimensional electronic components and devices.

Micro-nano 3D Printing: Researchers have developed systems for the micro-nano 3D printing of PMDT using a femtosecond pulsed laser. researchgate.netresearchgate.netresearchgate.net This technique allows for the fabrication of intricate 3D micro-structures with high processing resolution and achieves a remarkably high electrical conductivity of 3500 S/cm. researchgate.netresearchgate.net

Inkjet Printing: Inkjet printing is a versatile, drop-on-demand deposition technique well-suited for patterning PMDT films for devices like organic light-emitting diodes (OLEDs). nih.gov Specialized PMDT:PSS inks with adjustable viscosity have been formulated to create patterned electrodes with high conductivity (1213 S/cm), excellent transparency (86.8%), and uniform morphology without the common "coffee-ring" effect. nih.gov This technology has also been used to create PMDT-based neural interfaces for recording brain activity. researchgate.net

Roll-to-Roll Processing and Large-Area Fabrication

For applications requiring large-area coverage, such as flexible solar cells, displays, and thermoelectric generators, roll-to-roll (R2R) processing is the ultimate goal for high-throughput, low-cost manufacturing.

R2R Printing of Devices: R2R printing has been successfully used to fabricate flexible thermoelectric devices using PMDT:PSS as the p-type material. researchgate.net This continuous process allows for the creation of large-area energy harvesting devices on plastic films. researchgate.net Similarly, R2R-compatible scalable coating methods like slot-die coating are crucial for manufacturing perovskite solar cells, where PMDT:PSS is a standard component.

Scalable Film Deposition: Beyond R2R printing, other large-area fabrication techniques are being explored. Ultrasonic spray-assisted mist deposition allows for the creation of uniform PMDT:PSS thin films with controlled thickness, from 40 to 600 nm, while maintaining good conductivity. Another novel technique, electrical-field-assisted direct ink deposition (EF-DID), has been developed as a continuous and efficient method for producing homogenous PMDT:PSS nanofilms, presenting an alternative to traditional batch processes like spin coating. researchgate.net The scalability of these methods is essential for the industrial production of next-generation flexible electronics. researchgate.net

Role of Poly(3,4-Methylenedioxythiophene) in Sustainable Technologies

PMDT and its composites are poised to play a significant role in developing sustainable technologies, particularly in the areas of energy conversion, energy storage, and eco-friendly electronics.

Energy Conversion and Storage: The polymer is widely used in energy applications due to its high conductivity and electrochemical stability. mdpi.com In sustainable energy generation, PMDT:PSS is a key material in organic and perovskite solar cells. It is also a leading candidate for thermoelectric generators that convert waste heat into useful electricity. For energy storage, PMDT is utilized in supercapacitors and as a promising cathode material in high-safety, low-cost zinc-ion batteries. researchgate.net Researchers have also nanoencapsulated phase change materials within PMDT shells to create systems that can efficiently store and release thermal energy.

Eco-Friendly and Sustainable Electronics: There is a growing effort to create electronic materials from renewable and environmentally friendly sources. Multifunctional composites have been fabricated by polymerizing PMDT on the surface of cellulose nanofibers, a renewable resource. These composites are biodegradable, flexible, and highly conductive (up to 57.8 S cm⁻¹), making them a promising sustainable material for flexible electronics. Furthermore, environmentally friendly synthesis methods for PMDT:PSS nanocomposites have been developed that avoid the use of organic solvents, reducing the environmental impact of production.

Interactive Data Table: Properties of Advanced PMDT-Based Materials This table summarizes key performance metrics of innovative PMDT materials discussed in the article. html

Material CompositionApplicationKey Performance MetricReference
PMDT (3D Printed)Micro-electronicsConductivity: 3500 S/cm[3, 5]
PMDT:PSS (Inkjet Printed)OLED ElectrodesConductivity: 1213 S/cm
PMDT@Tungsten Trioxide–Graphene OxideSupercapacitorsSpecific Capacitance: 478.3 F·g⁻¹ mdpi.com
PMDT/Cellulose NanofibersSustainable ElectronicsConductivity: 57.8 S cm⁻¹ researchgate.net
PProDOT/SWNT CompositeSupercapacitors~2x enhancement in charge capacity

Biodegradable and Biocompatible Poly(3,4-Methylenedioxythiophene) (excluding clinical)

Emerging research into Poly(3,4-Methylenedioxythiophene) (PMDT) is increasingly focused on its environmental footprint and biological interaction, specifically its potential for biodegradability and its inherent biocompatibility. These characteristics are pivotal for the development of sustainable and environmentally benign electronic materials.

The biocompatibility of thiophene-based polymers, the family to which PMDT belongs, has been a subject of significant investigation. Generally, polythiophenes are considered attractive for applications that require interaction with biological systems due to their chemical stability and the ability to modify their functional groups to enhance biocompatibility. rsc.orgnih.gov Studies on various thiophene (B33073) polymers have demonstrated that they can support cellular activities like proliferation and differentiation, indicating a good level of biocompatibility. rsc.org For instance, research on primary myoblasts has shown that different thiophene-based polymers can effectively support cell doubling. rsc.org The surface properties of these polymers, which can be influenced by the choice of dopants, play a significant role in their interaction with cells. rsc.org This inherent biocompatibility makes PMDT a promising candidate for applications in bioelectronics and environmentally integrated sensors, where direct contact with biological entities is necessary, without resulting in adverse reactions.

In terms of biodegradability, the focus is on designing polymers that can be broken down by natural processes, thereby mitigating long-term environmental pollution. While direct studies on the biodegradation of PMDT are nascent, research on analogous thiophene-based polyesters offers promising insights. frontiersin.orgnih.govnih.govdntb.gov.ua A recent study demonstrated the enzymatic degradation of thiophene-based polyesters using cutinases, which are enzymes capable of breaking down the polymer chains. frontiersin.orgnih.govnih.govdntb.gov.ua This enzymatic hydrolysis resulted in significant degradation of the polymer films, with some variants being completely broken down within 72 hours. frontiersin.orgnih.gov The degradation process was observed to release the constituent monomers, such as 2,5-thiophenedicarboxylic acid (TPCA), highlighting a potential pathway for the biological recycling of these materials. frontiersin.orgnih.govnih.govdntb.gov.ua The efficiency of this enzymatic degradation was found to be dependent on the specific chemical structure of the polymer, particularly the length of the diol chain used in its synthesis. frontiersin.orgnih.govnih.gov These findings suggest that PMDT, with its thiophene core, could potentially be designed to be susceptible to enzymatic degradation, paving the way for biodegradable electronic materials.

The table below summarizes the key findings related to the enzymatic degradation of thiophene-based polyesters, which can be considered as a proxy for the potential biodegradability of PMDT.

PolymerEnzymeIncubation Time (hours)Degradation (%)Monomer Released (mM)
Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)Cutinase 17290.12
Poly(pentamethylene 2,5-thiophenedicarboxylate) (PPeTF)Cutinase 1721002.70
Poly(hexamethylene 2,5-thiophenedicarboxylate) (PHTF)Cutinase 172800.67

This data is based on research on thiophene-based polyesters and is indicative of the potential for enzymatic degradation of thiophene-based polymers like PMDT. frontiersin.orgnih.govnih.gov

Circular Economy Principles in Poly(3,4-Methylenedioxythiophene) Research

The integration of circular economy principles into the lifecycle of Poly(3,4-Methylenedioxythiophene) (PMDT) is a critical area of research aimed at enhancing the sustainability of this advanced material. A circular economy model for PMDT would involve a shift from the traditional linear "make, use, dispose" paradigm to a closed-loop system that prioritizes recycling, reuse, and the use of renewable resources.

A key strategy in the circular economy of polymers is the chemical recycling and recovery of monomers from post-consumer waste. uminho.ptmdpi.com For PMDT, this would entail developing processes to efficiently depolymerize the polymer back to its 3,4-Methylenedioxythiophene monomer. While specific research on PMDT monomer recovery is still in its early stages, the broader field of chemical recycling of polymers offers valuable precedents. nih.gov Techniques such as pyrolysis, hydrolysis, and other solvolysis methods are being explored for various plastics to break them down into their constituent building blocks. nih.govnih.govscispace.com The successful application of such methods to PMDT would enable the recovered monomer to be used as a feedstock for the synthesis of new, high-quality polymer, thus closing the material loop and reducing the reliance on virgin resources.

The principles of a circular economy for PMDT research are summarized in the table below:

PrincipleApplication to PMDT Research
Design for Circularity Developing PMDT variants that are easier to depolymerize and recycle.
Monomer Recovery Investigating chemical recycling methods to recover 3,4-Methylenedioxythiophene from waste PMDT.
Sustainable Synthesis Utilizing renewable feedstocks and green chemistry principles for the polymerization of PMDT.
Life Cycle Assessment Conducting comprehensive LCAs to identify and mitigate the environmental impacts of PMDT production, use, and disposal.
Waste Valorization Exploring the use of PMDT waste in other applications or as a source of valuable chemicals.

Challenges and Opportunities in the Commercialization of Poly(3,4-Methylenedioxythiophene) Technologies

The commercialization of Poly(3,4-Methylenedioxythiophene) (PMDT) technologies is navigating a landscape of significant challenges and promising opportunities, characteristic of many advanced materials. The broader conductive polymers market is experiencing robust growth, driven by increasing demand in the electronics, automotive, and healthcare sectors. custommarketinsights.comskyquestt.comfuturemarketsinc.com This growing market provides a fertile ground for the introduction of novel materials like PMDT.

Opportunities:

The primary opportunity for PMDT lies in its potential to offer a unique combination of properties, including high conductivity, good stability, and processability, which are highly sought after in various high-tech applications. The global market for conductive polymers was valued in the billions of dollars in recent years and is projected to continue its upward trajectory, indicating a substantial market for PMDT to penetrate. skyquestt.comprecedenceresearch.com Key application areas where PMDT could find a niche include:

Flexible and Printed Electronics: The demand for lightweight and flexible electronic devices such as displays, sensors, and wearable technology is a major driver for the conductive polymer market. custommarketinsights.comfuturemarketsinc.com

Energy Storage: Conductive polymers are increasingly being used in batteries and supercapacitors due to their ability to enhance energy efficiency and storage capacity. futuremarketsinc.com

Biomedical Devices: The biocompatibility of thiophene-based polymers opens up opportunities for PMDT in medical implants, biosensors, and drug delivery systems. custommarketinsights.com

Challenges:

Despite the promising opportunities, several challenges need to be addressed for the successful commercialization of PMDT technologies:

Production Costs: The synthesis of the 3,4-Methylenedioxythiophene monomer and its subsequent polymerization can be complex and costly, which may hinder its adoption in price-sensitive applications. skyquestt.com A techno-economic analysis of similar bio-based polymer production highlights the significant impact of raw material and processing costs on the final product price. researchgate.netnih.gov

Scalability and Processability: Scaling up the production of PMDT from laboratory to industrial levels while maintaining consistent material properties is a significant hurdle. helsinki.fi Furthermore, developing processing techniques that are compatible with existing manufacturing infrastructure is crucial for widespread adoption. helsinki.fi

Performance and Stability: While thiophene-based polymers exhibit good stability, ensuring long-term performance under various environmental conditions is a critical factor for commercial success. physicsjournal.net For certain applications, the conductivity and stability of PMDT will need to be competitive with or superior to existing materials like PEDOT:PSS. tandfonline.com

Market Acceptance and Competition: PMDT will face competition from well-established conductive polymers like polyaniline, polypyrrole, and PEDOT:PSS. futuremarketsinc.com Gaining market acceptance will require demonstrating clear performance advantages or a more favorable cost-to-performance ratio.

The table below provides a summary of the key challenges and opportunities in the commercialization of PMDT technologies.

AspectChallengesOpportunities
Market Competition from established materials; Price sensitivity in some sectors.Growing demand for conductive polymers in high-tech industries; Niche applications in flexible electronics and biomedical devices.
Technology High production costs; Scalability of synthesis; Ensuring long-term stability and performance.Potential for unique property combinations; Advances in green synthesis and processing.
Economics Initial investment for large-scale production; Achieving competitive pricing.Value creation through superior performance; Potential for cost reduction through process optimization and economies of scale.

Q & A

Q. What are the standard synthetic protocols for 3,4-methylenedioxythiophene (MDOT), and what key parameters influence yield?

MDOT is typically synthesized via multi-step routes involving cyclization or functionalization of thiophene derivatives. A common method involves the reaction of 3,4-dimethoxythiophene with ethylene glycol under acidic conditions, followed by purification via vacuum distillation. Critical parameters include:

  • Temperature control (<100°C to avoid side reactions)
  • Catalyst selection (e.g., p-toluenesulfonic acid for cyclization)
  • Solvent polarity (polar aprotic solvents like DMF enhance reaction efficiency) Yield optimization requires monitoring intermediates using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of diols to thiophene precursors .

Q. Which polymerization techniques are most effective for MDOT-based conductive polymers?

Oxidative chemical polymerization using FeCl₃ or ammonium persulfate is widely employed for poly-MDOT synthesis. Electrochemical polymerization in acetonitrile with supporting electrolytes (e.g., LiClO₄) allows precise control over film thickness and doping levels. Key variables include:

  • Applied potential (1.0–1.5 V vs. Ag/Ag⁺)
  • Monomer concentration (0.1–0.3 M for optimal conductivity)
  • Solvent choice (acetonitrile improves polymer chain alignment) .

Q. How can spectroscopic methods characterize MDOT’s electronic structure?

  • FTIR : Identifies C-O-C (1090 cm⁻¹) and thiophene ring vibrations (790 cm⁻¹).
  • Raman Spectroscopy : Highlights quinoid vs. benzoid structures (peak shifts at 1420 cm⁻¹ and 1500 cm⁻¹).
  • UV-Vis-NIR : Monitors π-π* transitions (λmax ~450 nm for neutral state) and polaron/bipolaron formations during doping .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported conductivity values for poly-MDOT films?

Discrepancies arise from variations in doping agents (e.g., ClO₄⁻ vs. PF₆⁻), solvent residues, and film morphology. To address this:

  • Standardize doping protocols (e.g., electrochemical vs. chemical oxidation).
  • Use atomic force microscopy (AFM) to correlate surface roughness with conductivity.
  • Employ in-situ conductivity measurements during polymerization to isolate solvent effects .

Q. How can MDOT derivatives be tailored for nucleic acid sensing applications?

Functionalize poly-MDOT with carboxylate or amine groups via post-polymerization reactions to enable hydrogen bonding with nucleobases. For example:

  • Electrografting with 4-aminobenzoic acid enhances guanine-specific interactions.
  • Characterize binding affinity using electrochemical impedance spectroscopy (EIS) and quartz crystal microbalance (QCM) .

Q. What advanced techniques quantify electrochemical stability of MDOT-based electrodes?

  • Cyclic Voltammetry (CV) : Assess redox cycling stability (>10,000 cycles in 0.1 M H₂SO₄).
  • Accelerated Aging Tests : Expose films to extreme pH (1–13) or elevated temperatures (40–80°C) while monitoring conductivity decay.
  • X-ray Photoelectron Spectroscopy (XPS) : Detect sulfur oxidation states (S²⁻ to S⁶⁺) post-degradation .

Q. How do environmental factors (e.g., humidity, UV) impact MDOT’s optoelectronic properties?

  • Humidity : Use impedance spectroscopy to measure water uptake-induced swelling (∼15% conductivity loss at 90% RH).
  • UV Exposure : Conduct accelerated weathering tests with UV/Vis monitoring; incorporate UV stabilizers (e.g., TiO₂ nanoparticles) to mitigate degradation .

Methodological Guidance for Data Analysis

Q. What statistical approaches reconcile conflicting data on MDOT’s solubility?

  • Perform Hansen solubility parameter (HSP) analysis to identify optimal solvents (e.g., chloroform vs. DMSO).
  • Use partial least squares (PLS) regression to model solvent polarity vs. solubility trends .

Q. How can computational modeling predict MDOT’s bandgap and charge transport properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate HOMO/LUMO energies.
  • Molecular Dynamics (MD) : Simulate chain packing in amorphous vs. crystalline domains to correlate with experimental conductivity .

Interdisciplinary Applications

Q. What hybrid strategies integrate MDOT with nanomaterials for enhanced thermoelectric performance?

  • Nanocomposite Fabrication : Blend poly-MDOT with carbon nanotubes (CNTs) or graphene oxide (GO) using in-situ polymerization.
  • Figure of Merit (ZT) Optimization : Measure Seebeck coefficient (α) and thermal conductivity (κ) via Harman method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.